

# An In-depth Technical Guide to 2'-Acetoxycocaine

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## Compound of Interest

Compound Name: 2'-Acetoxycocaine

Cat. No.: B12779622

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This technical guide provides a comprehensive overview of **2'-Acetoxycocaine**, a synthetic analog of cocaine, intended for researchers, scientists, and drug development professionals. This document details its chemical identity, pharmacological properties, synthesis, and relevant experimental protocols.

## Chemical Identification

Identifier	Value
IUPAC Name	methyl (1R,2R,3S,5S)-3-(2-acetyloxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate[1]
Systematic IUPAC Name	Methyl (1R,2R,3S,5S)-3-[[2-(acetyloxy)benzoyl]oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate[2]
CAS Number	192648-66-1[1][2]
Molecular Formula	C <sub>19</sub> H <sub>23</sub> NO <sub>6</sub> [1]
Synonyms	ortho-acetoxy-cocaine[2]

## Pharmacological Profile

**2'-Acetoxycocaine** is a potent cocaine analog with a modified binding affinity for monoamine transporters. Its primary pharmacological characteristic is a significant increase in potency for the dopamine transporter (DAT) and an even more pronounced enhancement for the norepinephrine transporter (NET) when compared to cocaine.<sup>[2][3]</sup> This alteration in binding profile is attributed to the acetoxy group at the 2'-position of the benzoyl moiety.

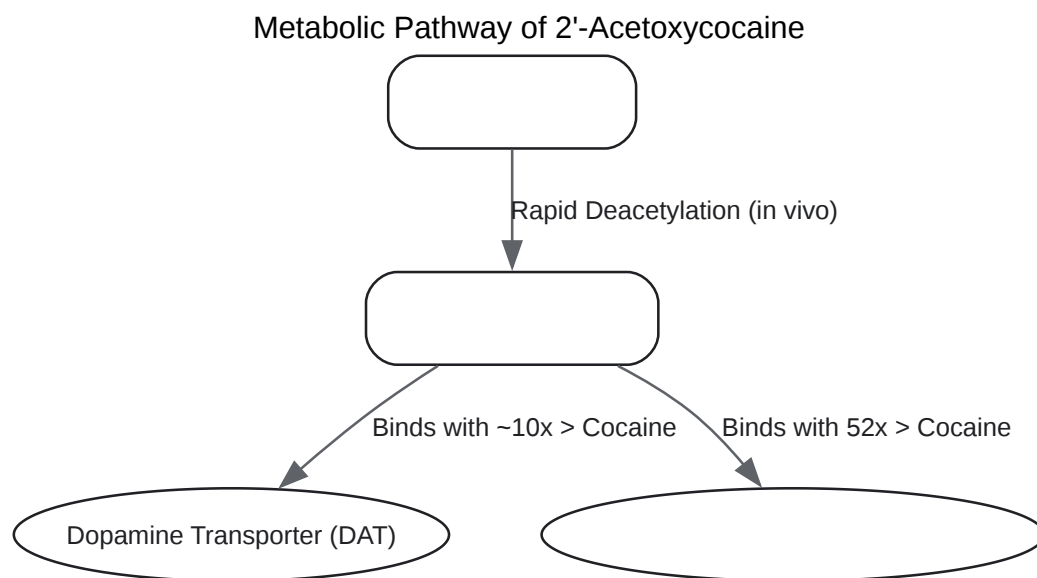
## Monoamine Transporter Binding Affinity

The introduction of a 2'-acetoxy group to the cocaine structure leads to a marked increase in its binding potency for both DAT and NET.<sup>[3]</sup>

Compound	Transporter	Binding Potency (Fold increase vs. Cocaine)
2'-Acetoxycocaine	Dopamine Transporter (DAT)	4-fold <sup>[2][3]</sup>
Norepinephrine Transporter (NET)	35-fold <sup>[2][3]</sup>	
Salicylmethylecgonine (Metabolite)	Dopamine Transporter (DAT)	~10-fold <sup>[4]</sup>
Norepinephrine Transporter (NET)	52-fold <sup>[3][4]</sup>	

## Pharmacokinetics and Metabolism

**2'-Acetoxycocaine** is considered a prodrug to salicylmethylecgonine (2'-hydroxycocaine).<sup>[2][4]</sup> In vivo, it is rapidly deacetylated to form this active metabolite.<sup>[2]</sup> This metabolic conversion is significant as salicylmethylecgonine itself exhibits a greater binding affinity for DAT and NET than the parent compound.<sup>[4]</sup> Furthermore, **2'-Acetoxycocaine** possesses a LogP value closer to the optimal range for blood-brain barrier penetration compared to cocaine, potentially leading to a more efficient delivery to its target sites within the central nervous system.<sup>[2]</sup>

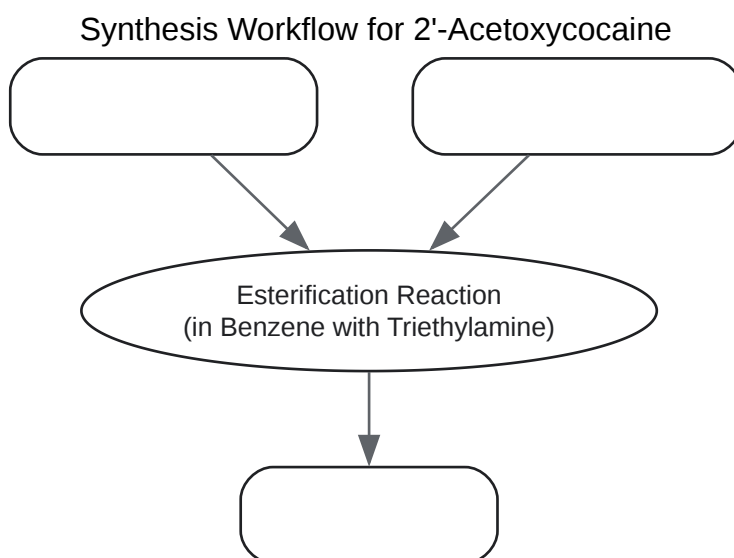


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Caption: Metabolic conversion of **2'-Acetoxycocaine** and subsequent transporter interaction.

## Synthesis

The synthesis of **2'-acetoxycocaine** can be achieved through the esterification of ecgonine methyl ester with acetylsalicyloyl chloride.[5] This reaction involves the coupling of the 3 $\beta$ -hydroxyl group of the ecgonine methyl ester with the acid chloride.



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Caption: General synthesis scheme for **2'-Acetoxycocaine**.

## Experimental Protocols

The following provides a generalized protocol for a competitive radioligand binding assay to determine the affinity of compounds for the dopamine and norepinephrine transporters, based on established methodologies.

**Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) and the equilibrium dissociation constant (K<sub>i</sub>) of 2'-Acetoxycocaine for DAT and NET.**

### Materials:

- Cell Membranes: HEK293 cells stably expressing human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).
- Radioligand for DAT: [<sup>3</sup>H]WIN 35,428.

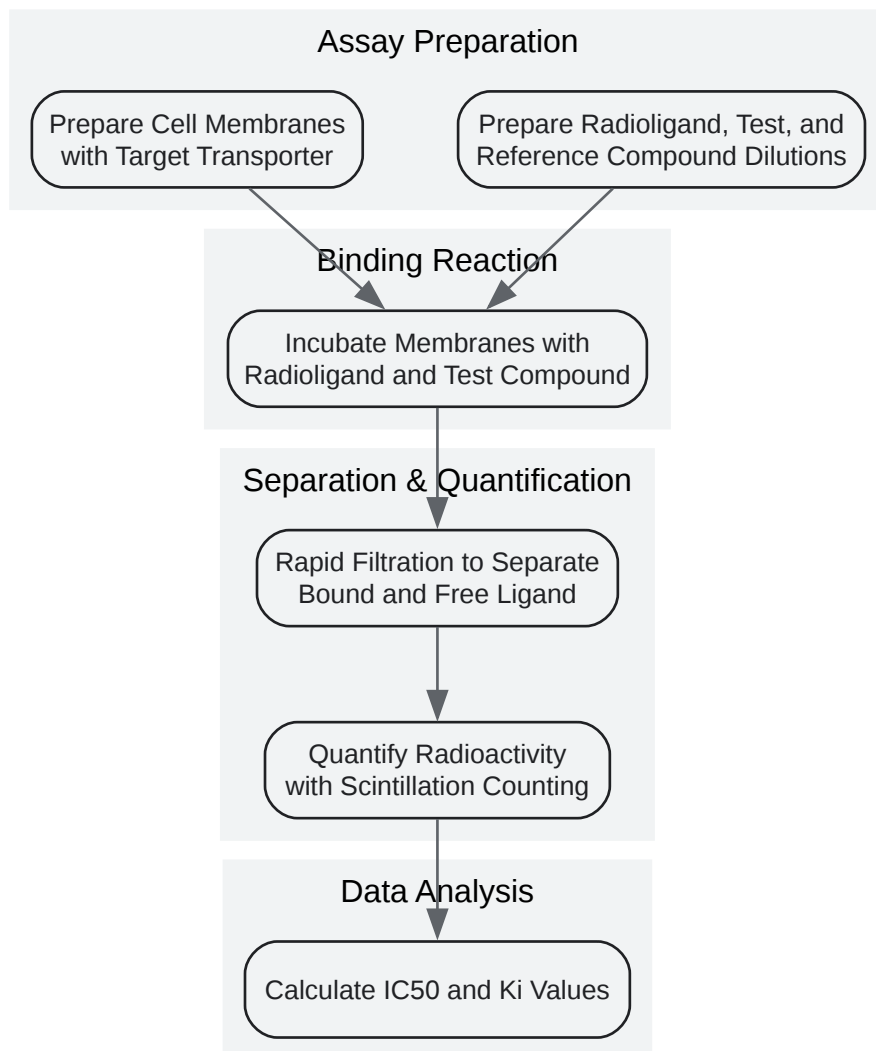
- Radioligand for NET: [ $^3\text{H}$ ]Nisoxetine.
- Reference Compound for DAT: Cocaine or GBR 12909.
- Reference Compound for NET: Desipramine.[6]
- Test Compound: **2'-Acetoxycocaine**.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[6][7]
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]
- Scintillation Cocktail.
- 96-well microplates and glass fiber filters.
- Cell harvester and liquid scintillation counter.

## Procedure:

- Membrane Preparation:
  - Culture and harvest HEK293 cells expressing the target transporter.
  - Homogenize the cell pellet in ice-cold assay buffer.
  - Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.
  - Determine the protein concentration of the membrane preparation.
- Binding Assay (performed in triplicate):
  - Total Binding: Add assay buffer, radioligand (e.g., [ $^3\text{H}$ ]WIN 35,428 for DAT), and the cell membrane preparation to designated wells.
  - Non-specific Binding: Add a high concentration of the reference compound (e.g., 10  $\mu\text{M}$  Desipramine for NET), radioligand, and the cell membrane preparation.[6]

- Competitive Binding: Add serial dilutions of **2'-Acetoxycocaine**, radioligand, and the cell membrane preparation.
- Incubate the plates (e.g., 2-3 hours at 4°C).[7]
- Filtration and Quantification:
  - Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
  - Wash the filters with ice-cold wash buffer to remove unbound radioligand.
  - Place the filters in scintillation vials with scintillation cocktail.
  - Quantify the radioactivity using a liquid scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the test compound concentration.
  - Determine the IC<sub>50</sub> value from the resulting competition curve using non-linear regression analysis.
  - Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_D)$ , where [L] is the concentration of the radioligand and K<sub>D</sub> is its dissociation constant.

## Workflow for Competitive Radioligand Binding Assay



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Caption: Key steps in a competitive radioligand binding assay.

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